5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261740-33-3
VCID: VC8063960
InChI: InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(17)7-16-6-9/h1-7,17H
SMILES: C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol

CAS No.: 1261740-33-3

Cat. No.: VC8063960

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol - 1261740-33-3

Specification

CAS No. 1261740-33-3
Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name 5-[4-(trifluoromethoxy)phenyl]pyridin-3-ol
Standard InChI InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(17)7-16-6-9/h1-7,17H
Standard InChI Key NFUVWAKKJKHZSD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine core substituted at positions 3 and 5. The 3-hydroxyl group introduces polarity and hydrogen-bonding capacity, while the 5-(4-trifluoromethoxy)phenyl group contributes steric bulk and electron-withdrawing effects. The trifluoromethoxy moiety (-OCF3_3) is meta to the pyridine linkage, creating a planar aromatic system that facilitates π-π stacking interactions .

Key Physicochemical Parameters

The compound’s LogP of 3.53 indicates moderate lipophilicity, balancing solubility in organic solvents and aqueous media . Its polar surface area (42 Ų) and hydrogen-bond donor/acceptor counts (1 and 3, respectively) suggest permeability across biological membranes, a critical factor in drug design . The rotational bond count (3) and aromatic ring system (2 rings) further influence its conformational flexibility and binding affinity to biological targets .

Table 1: Physicochemical Properties of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol

PropertyValueSource
Molecular FormulaC12H8F3NO2\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{NO}_{2}
Molecular Weight255.19 g/mol
LogP3.53
Polar Surface Area42 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves cross-coupling reactions to introduce the trifluoromethoxyaryl group. A plausible route employs Suzuki–Miyaura coupling between a 5-bromopyridin-3-ol derivative and 4-(trifluoromethoxy)phenylboronic acid. This method, analogous to strategies used for related pyridine derivatives, leverages palladium catalysts to form the carbon–carbon bond . Alternative approaches include Ullmann-type couplings or nucleophilic aromatic substitution, though these may require harsher conditions due to the electron-deficient nature of the pyridine ring .

Optimization Challenges

Key challenges include preserving the hydroxyl group during coupling reactions and avoiding dehalogenation side reactions. Protective groups such as silyl ethers are often employed to shield the hydroxyl functionality. For example, tert-butyldimethylsilyl (TBS) protection followed by deprotection under mild acidic conditions has been reported for similar structures .

Post-Synthetic Modifications

The hydroxyl group at position 3 serves as a handle for further derivatization:

  • Etherification: Alkylation with alkyl halides yields ether derivatives, enhancing lipophilicity.

  • Acylation: Reaction with acyl chlorides produces esters, which can improve bioavailability.
    The trifluoromethoxy group is generally inert under mild conditions but can participate in radical reactions or electrophilic substitutions under directed ortho-metalation .

Applications in Materials Science

Organic Electronics

The compound’s conjugated system and fluorine content make it a candidate for organic light-emitting diodes (OLEDs). Fluorine atoms improve electron injection properties, while the hydroxyl group enables surface functionalization of metal oxides in photovoltaic devices .

Liquid Crystals

The rigid aromatic core and flexible trifluoromethoxy tail promote mesophase formation. Such structures are explored in liquid crystal displays (LCDs) for their low viscosity and high thermal stability .

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